phenylphosphanium CAS No. 61260-16-0](/img/structure/B14597825.png)
[(4-Methoxyphenyl)methyl](oxo)phenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)methylphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylphenylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methylphenylphosphanium may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)methylphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)methylphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)methylphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and influencing their activity. The pathways involved may include coordination to transition metals and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
(4-Methoxyphenyl)methylphenylphosphanium can be compared with other similar organophosphorus compounds:
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
Dimethylphenylphosphine: Another organophosphorus compound with different steric and electronic properties.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with distinct chemical behavior.
The uniqueness of (4-Methoxyphenyl)methylphenylphosphanium lies in its specific structural features and reactivity, which make it suitable for specialized applications in various fields of research.
Eigenschaften
CAS-Nummer |
61260-16-0 |
|---|---|
Molekularformel |
C14H14O2P+ |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl-oxo-phenylphosphanium |
InChI |
InChI=1S/C14H14O2P/c1-16-13-9-7-12(8-10-13)11-17(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3/q+1 |
InChI-Schlüssel |
PMJPUMRQFSPHQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[P+](=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


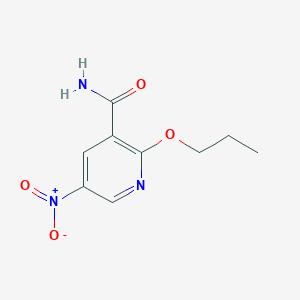
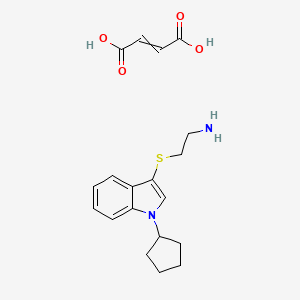
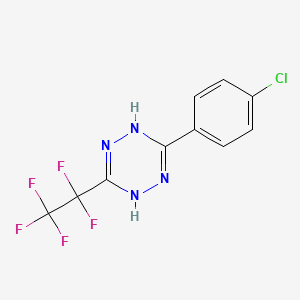
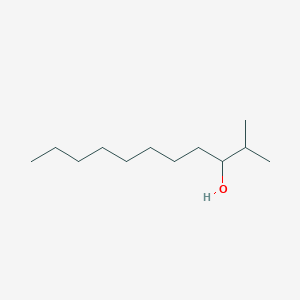
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
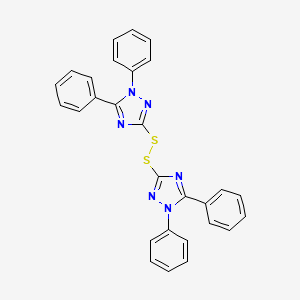
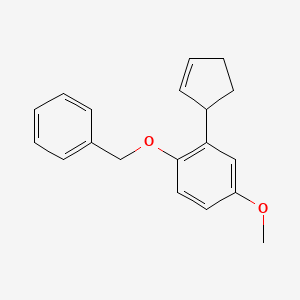
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
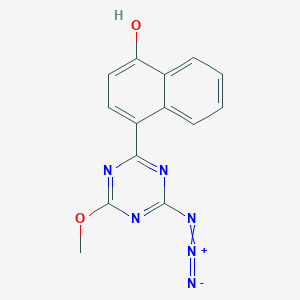
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
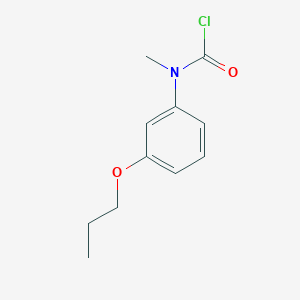
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
